N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide
Description
N-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at the 5-position and a benzodiazole (benzimidazole) moiety linked via a methylene bridge to the carboxamide group. Pyrazine derivatives are well-documented for their diverse pharmacological activities, including antimycobacterial and enzyme inhibitory properties . The benzodiazole component contributes to enhanced binding affinity in biological systems due to its aromaticity and hydrogen-bonding capabilities, as seen in analogous FOXO1 inhibitors .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-6-16-12(7-15-9)14(20)17-8-13-18-10-4-2-3-5-11(10)19-13/h2-7H,8H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEZMYNWMHKCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide typically involves the condensation of benzimidazole derivatives with pyrazine carboxylic acid derivatives. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as sulfur to facilitate the reaction . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of optoelectronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazine-2-Carboxamide Derivatives
Pyrazine carboxamides are a versatile class of molecules with demonstrated antimycobacterial activity. For instance:
- 5-Chloropyrazine-2-carboxamides (e.g., N-substituted derivatives) exhibit antimycobacterial efficacy, with substituents like phenyl or alkylamino groups modulating potency.
- N-Phenylpyrazine-2-carboxamides with trifluoromethyl substituents (e.g., N-[(4-trifluoromethyl)phenyl]pyrazine-2-carboxamide) show distinct spectroscopic profiles and hyperpolarizability, suggesting divergent electronic properties that influence solubility and binding kinetics .
Key Insight : The 5-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents, favoring membrane permeability but possibly compromising target affinity relative to halogenated analogs .
Benzimidazole-Containing Compounds
Notable examples include:
- N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-Pyrazol-5-yl]-4-(4-Methylpiperazin-1-yl)Benzamide : A FOXO1 inhibitor with a pyrazole-benzimidazole scaffold. This compound demonstrated superior solubility and cellular permeability compared to analogs, attributed to its piperazine substituent .
- Their synthesis involves copper-catalyzed azide-alkyne cycloaddition, contrasting with the target compound’s likely carbodiimide-mediated coupling .
Key Insight : The target compound’s benzimidazole-methyl-pyrazine architecture balances simplicity and functionality, avoiding the synthetic complexity of triazole-thiazole hybrids while retaining critical pharmacophoric features .
Heterocyclic Carboxamides with Varied Cores
- Benzothiazole Acetamides : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) highlights the role of sulfur in enhancing lipophilicity and metabolic stability. However, benzothiazoles may exhibit toxicity profiles distinct from benzimidazoles .
- Piperazine Carboxamides : Compounds like N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide emphasize six-membered ring systems. Piperazine’s conformational flexibility contrasts with pyrazine’s planar rigidity, influencing target selectivity .
Key Insight : The pyrazine core in the target compound offers a balance between aromatic stabilization and synthetic accessibility compared to larger or more flexible heterocycles .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Notes:
- The target compound’s moderate LogP suggests favorable membrane permeability but may require formulation optimization for in vivo efficacy.
- High solubility in FOXO1 inhibitors (e.g., Compound 10) correlates with piperazine’s hydrophilic nature, a feature absent in the target compound .
Biological Activity
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzodiazole moiety linked to a pyrazine carboxamide structure, which contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Inhibition of Microtubule Polymerization : Many benzodiazole derivatives are known to disrupt microtubule dynamics, which is crucial for cell division and proliferation. This mechanism is particularly relevant in cancer therapy, as it can lead to apoptosis in rapidly dividing cells .
- Antioxidant Activity : Compounds containing pyrazine rings have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells and tissues .
- Interaction with Cellular Signaling Pathways : There is evidence that such compounds can modulate various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways .
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U87 (Glioblastoma) | 0.200 | Microtubule disruption |
| BE (Neuroblastoma) | 0.0189 | Induction of apoptosis |
| SK (Neuroblastoma) | 0.070 | G2/M phase arrest |
These results indicate that the compound exhibits potent cytotoxicity, particularly against neuroblastoma cells, where it significantly outperforms several existing chemotherapeutics .
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may also have neuroprotective effects. It has been shown to reduce neuronal cell death in models of oxidative stress by enhancing cellular antioxidant defenses . This dual action makes it a candidate for further investigation in both oncology and neurodegenerative diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Studies indicate good oral bioavailability and significant brain penetration, which is essential for treating central nervous system cancers .
- Toxicity Profile : Toxicological assessments reveal that while the compound is effective at low concentrations against cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic doses, highlighting its selective action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
